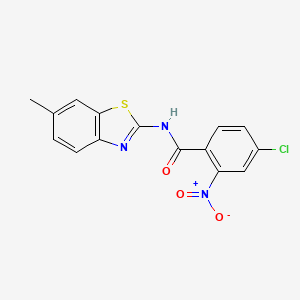

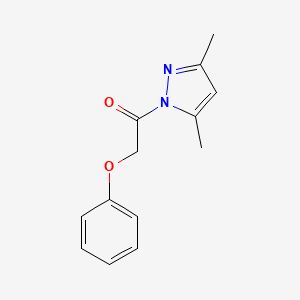

![molecular formula C15H14FNO3 B5522174 4-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5522174.png)

4-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related methoxybenzaldehyde oximes involves strategic chemical reactions that afford these compounds in high yields and purities. For instance, the synthesis of 3-fluoro-4-methoxybenzaldehyde, a related compound, demonstrates a simplified method that avoids the use of hazardous acids, highlighting the evolution towards more environmentally friendly chemical syntheses (Wang Bao-jie, 2006).

Molecular Structure Analysis

The crystal structures of methoxybenzaldehyde oxime derivatives reveal diverse conformations and hydrogen-bonding patterns, which are crucial for understanding their chemical reactivity and interactions. These structures exhibit different arrangements of methoxy groups and oxime units, leading to various intermolecular hydrogen bonds that stabilize the crystal structures (L. Gomes et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving methoxybenzaldehyde oximes, such as oxidation, can lead to the synthesis of valuable fluorinated compounds. The oxidation of substituted 4-fluorobenzaldehydes, for instance, is a key step in synthesizing fluoroguaiacol and fluorocatechol, showcasing the reactivity of these compounds in producing fluorinated derivatives for various applications (P. Chakraborty & M. Kilbourn, 1991).

Aplicaciones Científicas De Investigación

Radiosynthesis and Biodistribution

- Prosthetic Groups for PET Imaging : (Glaser et al., 2008) discussed the use of novel prosthetic groups, including 4-[(18)F]fluorobenzaldehyde, for positron emission tomography (PET) imaging. They focused on the biodistribution and tumor uptake of these compounds in mice, demonstrating their potential in medical imaging.

Crystal Structures and Chemical Properties

- Structural Analysis of Oxime Derivatives : The crystal structures of methoxybenzaldehyde oxime derivatives, including compounds similar to 4-(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime, were analyzed by (Gomes et al., 2018) They investigated different hydrogen-bonding patterns and conformations, contributing to the understanding of the chemical behavior of these compounds.

Organic Synthesis and Catalysis

- Electrosynthesis and Hydrogenation : A study by (Sherbo et al., 2018) described the pairing of electrosynthesis of 4-methoxybenzaldehyde with hydrogenation reactions. This approach demonstrates the efficient use of electricity in driving organic reaction chemistry, highlighting the versatility of such compounds in synthetic applications.

Photocatalytic Applications

- Photocatalytic Oxidation : Research by (Higashimoto et al., 2009) investigated the photocatalytic oxidation of benzyl alcohol derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes. This study provides insight into the potential use of similar compounds in photocatalytic processes, which are significant for environmental and synthetic applications.

Bioactivities and Molecular Interactions

- Molecular Docking Investigations : (Ghalla et al., 2018) conducted studies on 4-methoxybenzaldehyde, examining its intermolecular interactions and molecular docking behavior. This research aids in understanding the bioactive properties of similar compounds.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust, mist, spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

(NE)-N-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3/c1-19-15-8-12(9-17-18)4-7-14(15)20-10-11-2-5-13(16)6-3-11/h2-9,18H,10H2,1H3/b17-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INYUAFBGJOBIJN-RQZCQDPDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=NO)OCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=N/O)OCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

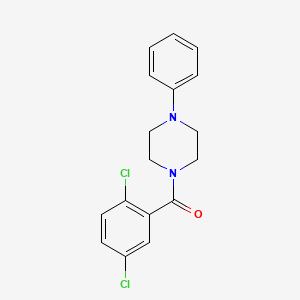

![5-[(3-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5522095.png)

![1-{[(5-phenyl-2-furyl)methyl]amino}-2-propanol hydrochloride](/img/structure/B5522105.png)

![7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2H-chromen-2-one](/img/structure/B5522106.png)

![2-methyl-N-(2,2,2-trifluoroethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5522125.png)

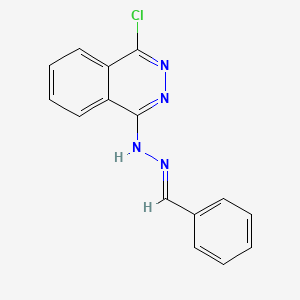

![1-{2-[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]-2-oxoethyl}-4,6-dimethyl-2(1H)-pyrimidinone](/img/structure/B5522128.png)

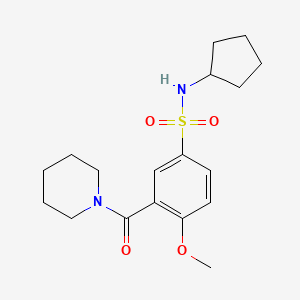

![3-[(4-[1,2,4]triazolo[4,3-a]pyridin-3-yl-1-piperidinyl)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5522140.png)

![N-methyl-4-(4-morpholinyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5522158.png)

![4-[(hydroxyimino)methyl]phenyl benzoate](/img/structure/B5522164.png)

![methyl 4-(2-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5522187.png)